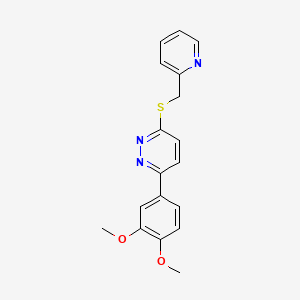

3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-22-16-8-6-13(11-17(16)23-2)15-7-9-18(21-20-15)24-12-14-5-3-4-10-19-14/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHENSRMEHOMUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325913 | |

| Record name | 3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808855 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

626222-30-8 | |

| Record name | 3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the pyridazine ring with a 3,4-dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the Pyridin-2-ylmethylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential products.

Scientific Research Applications

Pharmacological Activities

Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine exhibit a range of biological activities:

- Analgesic Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Study 1: Analgesic Efficacy

A study conducted by Asif et al. highlighted the analgesic properties of pyridazinone derivatives where compounds structurally similar to 3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine were evaluated in vivo. The results indicated a significant reduction in pain response in animal models compared to control groups .

Case Study 2: Anti-inflammatory Activity

Research published in the South Asian Research Journal demonstrated that certain pyridazinone derivatives exhibited strong anti-inflammatory effects in animal models of arthritis. The compounds reduced edema significantly while showing minimal side effects .

Case Study 3: Antimicrobial Assessment

In a comparative study on antimicrobial activity, several pyridazine derivatives were tested against common pathogens. The results showed that some compounds had effective inhibition zones against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its biological activity.

Comparison with Similar Compounds

6-(3,4-Dimethoxyphenyl)pyridazin-3-yl Hydrazine (Compound 5b)

Structure: Shares the 3,4-dimethoxyphenyl group but replaces the pyridin-2-ylmethylsulfanyl with a hydrazine group at position 5. Synthesis: Prepared via reaction of 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine with hydrazine hydrate at 130°C, yielding a hydrazine-substituted derivative .

Curcumin Analogs with 3,4-Dimethoxyphenyl Groups

Example Compounds :

- (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)

- (E)-2-(4-Hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d)

Structural Comparison: These compounds incorporate 3,4-dimethoxyphenyl groups but utilize cyclopentanone or cyclohexanone cores instead of pyridazine. Biological Activities:

- Antioxidant Capacity : Compounds with 3,4-dimethoxyphenyl groups exhibit strong free radical scavenging activity, comparable to curcumin .

- Enzyme Inhibition : Derivatives like 3d show potent ACE inhibition (IC₅₀ = 0.8 μM), while others (e.g., 2e) inhibit tyrosinase and HIV-1 protease .

Key Difference : The pyridazine core in the target compound may confer distinct electronic and steric properties compared to cyclic ketones, influencing target selectivity and metabolic stability.

Sulfonate Pyridazine Derivatives (e.g., Compound 7a)

Structure : 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate features a sulfonate group at position 3 and a sulfamoylphenyl group at position 1.

Synthesis : Prepared via reaction of sulfonyl chlorides with pyridazine intermediates in pyridine .

Functional Comparison : The sulfonate group enhances water solubility, whereas the sulfanyl group in the target compound may improve membrane permeability due to its lipophilic nature.

Pyridin-2-ylmethylsulfanyl-Containing Analog (CS-0309467)

Structure: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine. Key Features:

- Molecular Weight: 391.46 (higher than the target compound due to the benzodioxin and dimethylaminophenyl groups).

- Substituents: Combines a benzodioxin moiety with a dimethylamino group, differing from the target compound’s dimethoxyphenyl and pyridinylmethylsulfanyl groups .

Critical Analysis of Substituent Effects

- 3,4-Dimethoxyphenyl Group: Enhances antioxidant and enzyme inhibitory activities across diverse scaffolds (e.g., pyridazines, cyclopentanones) .

- Sulfanyl vs. Sulfonate/Hydrazine : Sulfanyl groups improve lipophilicity, favoring blood-brain barrier penetration, whereas sulfonates increase aqueous solubility for renal-targeted drugs .

- Pyridinylmethylsulfanyl Specificity : The pyridin-2-yl group may engage in π-π stacking or hydrogen bonding with biological targets, a property absent in simpler alkylsulfanyl analogs.

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula: C20H19N3O3S2

- Molecular Weight: 413.51 g/mol

- IUPAC Name: 3-(3,4-dimethoxyphenyl)-2-(pyridin-2-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

The structure features a pyridazine core substituted with a dimethoxyphenyl group and a pyridinylmethylsulfanyl moiety, which may contribute to its biological properties.

Anticancer Properties

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer activity. For instance, similar compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study focusing on pyridazine derivatives highlighted their ability to target specific signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar functionalities have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfur atom in the structure is often associated with enhanced antimicrobial activity .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of related compounds, suggesting that they may mitigate neuronal damage in models of neurodegenerative diseases. The pharmacological profile of these compounds indicates that they may act on neurotransmitter systems and reduce oxidative stress .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Efficacy against Gram-positive bacteria | |

| Neuroprotective | Reduction of oxidative stress |

Case Studies

- Anticancer Activity : A study conducted on pyridazine derivatives demonstrated that specific modifications in the molecular structure led to enhanced cytotoxicity against breast cancer cells. The compound's ability to induce apoptosis was attributed to the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

- Neuroprotective Effects : In an experimental model of Alzheimer's disease, similar compounds were found to protect neuronal cells from beta-amyloid-induced toxicity. The protective effects were linked to the modulation of inflammatory responses and oxidative stress markers .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine?

Answer:

The compound’s pyridazine core can be synthesized via microwave-assisted cyclization or functionalization of pre-existing pyridazine scaffolds. For example, 3,6-dichloropyridazine derivatives undergo nucleophilic substitution at the 3- and 6-positions, allowing introduction of aryl and sulfanyl groups. The 3,4-dimethoxyphenyl group can be introduced via Suzuki coupling, while the pyridin-2-ylmethylsulfanyl moiety may involve thiol-ether formation under basic conditions . Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid byproducts from competing substitution pathways.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of:

- HPLC-MS : To assess purity and detect trace impurities (e.g., unreacted starting materials).

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C3/C4 of the phenyl ring, pyridinylmethylsulfanyl at C6).

- X-ray Crystallography : Resolves stereoelectronic effects influencing molecular conformation, especially if crystallinity is achievable .

- Elemental Analysis : Validates stoichiometry, particularly for sulfur and nitrogen content.

Advanced: How can contradictory bioactivity data in different assay systems be resolved for this compound?

Answer:

Contradictions often arise from assay-specific variables (e.g., cell permeability, solvent interactions). Methodological steps include:

- Dose-Response Curves : Compare EC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).

- Solubility Profiling : Use DMSO or cyclodextrin-based carriers to ensure consistent bioavailability .

- Metabolite Screening : LC-MS/MS to identify degradation products or active metabolites interfering with assays .

- Computational Modeling : Molecular docking to assess target binding under varying pH or co-solvent conditions .

Advanced: What experimental designs are optimal for studying the environmental fate of this compound?

Answer:

Adopt a tiered approach:

- Phase 1 (Lab-Scale) :

- Phase 2 (Ecosystem Modeling) :

Table 1: Key Parameters for Environmental Fate Studies

| Parameter | Method | Reference |

|---|---|---|

| Hydrolysis Half-life | OECD 111 (pH variability) | |

| Photolytic Degradation | EPA Guideline 161.13 | |

| Soil Adsorption | Batch Equilibrium (Kd values) |

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions : Argon-sealed vials at –20°C to prevent oxidation of the sulfanyl group and methoxy substituents.

- Light Sensitivity : Amber glassware to block UV-induced radical formation .

- Hygroscopicity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyridazine ring in humid environments .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp to estimate logP, CYP450 inhibition, and blood-brain barrier permeability .

- MD Simulations : Assess binding kinetics with targets (e.g., kinases) under physiological pH and ionic strength .

- Metabolite Prediction : Rule-of-five analysis to prioritize synthetic modifications (e.g., replacing labile sulfanyl groups with bioisosteres) .

Advanced: What strategies mitigate synthetic challenges in introducing the pyridin-2-ylmethylsulfanyl group?

Answer:

- Thiol Protection : Use tert-butyl disulfide to avoid premature oxidation during coupling .

- Catalytic Systems : Pd/Cu-mediated cross-coupling for C–S bond formation under inert atmospheres .

- Workup Optimization : Aqueous NaHCO₃ washes to remove unreacted thiols, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which spectroscopic techniques differentiate regioisomers in pyridazine derivatives?

Answer:

- NOESY NMR : Proximity of methoxy protons to pyridazine ring protons confirms substitution patterns.

- IR Spectroscopy : C–S stretching (650–750 cm⁻¹) and pyridazine ring vibrations (1600–1650 cm⁻¹) .

- High-Resolution MS : Exact mass (±5 ppm) distinguishes isomers with identical molecular formulas .

Advanced: How can researchers address low yields in multi-step syntheses of this compound?

Answer:

- Intermediate Trapping : Quench reactive intermediates (e.g., Grignard reagents) with trimethylsilyl chloride .

- Flow Chemistry : Continuous processing minimizes side reactions (e.g., dimerization) .

- DoE (Design of Experiments) : Statistical optimization of variables (e.g., temperature, stoichiometry) using Plackett-Burman or Box-Behnken models .

Basic: What are the key applications of this compound in pharmacological research?

Answer:

- Kinase Inhibition : Structural analogs show activity against PI3Kα and MAPK pathways .

- Antimicrobial Screening : Pyridazine derivatives exhibit biofilm disruption in Gram-negative bacteria .

- Neuroprotective Studies : Methoxy groups may enhance blood-brain barrier penetration for CNS-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.